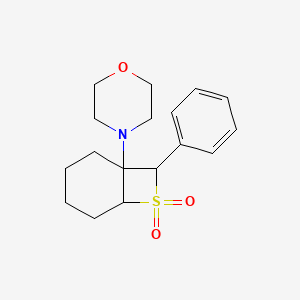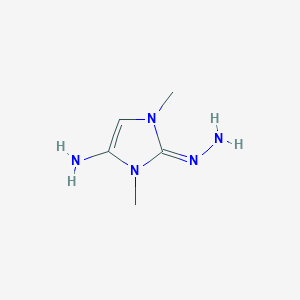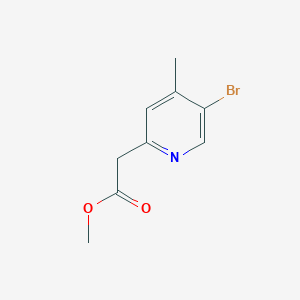
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and an acetic acid methyl ester group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester typically involves the bromination of 4-methylpyridine followed by esterification. One common method includes the following steps:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5th position.
Esterification: The resulting 5-bromo-4-methylpyridine is then reacted with acetic acid and methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 5-substituted-4-methyl-pyridin-2-YL derivatives.
Oxidation: Formation of 5-bromo-4-methyl-pyridin-2-YL carboxylic acid or aldehyde.
Reduction: Formation of 5-bromo-4-methyl-pyridin-2-YL alcohol.
科学研究应用
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.
相似化合物的比较
Similar Compounds
4-Methylpyridine: Lacks the bromine and ester groups, making it less reactive in substitution and esterification reactions.
5-Bromo-2-methylpyridine: Similar structure but lacks the ester group, limiting its applications in esterification reactions.
2-Acetyl-5-bromo-4-methylpyridine: Contains an acetyl group instead of an ester, leading to different reactivity and applications.
Uniqueness
(5-Bromo-4-methyl-pyridin-2-YL)-acetic acid methyl ester is unique due to the presence of both bromine and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research.
属性
CAS 编号 |
886365-12-4 |
|---|---|
分子式 |
C9H10BrNO2 |
分子量 |
244.08 g/mol |
IUPAC 名称 |
methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4H2,1-2H3 |
InChI 键 |
RLMUUJIRZJQFGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1Br)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


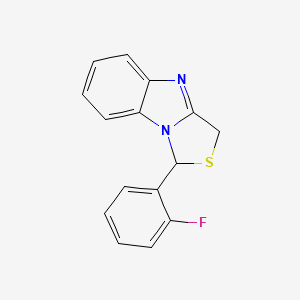
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
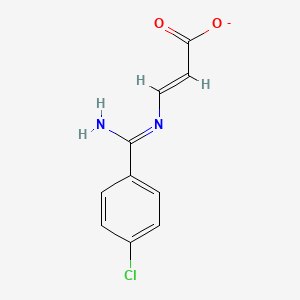

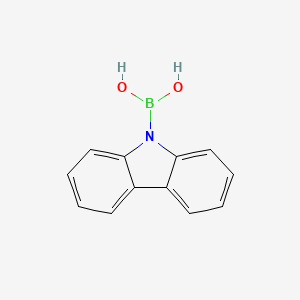
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

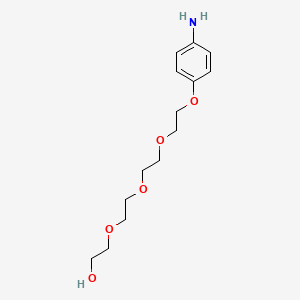
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)
![methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12813510.png)

